Temsirolimus Isomer C

Pharmaceutical analysis HPLC method validation Impurity profiling

Temsirolimus Isomer C (CAS 1027067-40-8), also designated as Temsirolimus Impurity 2 or Temsirolimus Regioisomer (Monoester), is a process-related impurity of the mTOR inhibitor antineoplastic agent temsirolimus (Torisel). It shares the molecular formula C₅₆H₈₇NO₁₆ and molecular weight 1030.3 g/mol with the parent API, differing only in the regioisomeric position of the esterification on the rapamycin core.

Molecular Formula C56H87NO16
Molecular Weight 1030.303
CAS No. 1027067-40-8
Cat. No. B579934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemsirolimus Isomer C
CAS1027067-40-8
Molecular FormulaC56H87NO16
Molecular Weight1030.303
Structural Identifiers
SMILESCC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(C1=O)(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC
InChIInChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-35(3)51(63)56(67,73-41)53(65)57-24-16-15-19-42(57)52(64)71-46(30-43(60)36(4)26-39(7)49(62)50(70-11)48(61)38(6)25-33)37(5)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-38,40-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12-,17-13-,34-18-,39-26-/t33-,35-,36-,37-,38-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56?/m1/s1
InChIKeyPBNLCQXMVFPNMZ-VWKGPCQQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Temsirolimus Isomer C (CAS 1027067-40-8): A Regioisomeric Impurity Reference Standard for mTOR Inhibitor API Analysis


Temsirolimus Isomer C (CAS 1027067-40-8), also designated as Temsirolimus Impurity 2 or Temsirolimus Regioisomer (Monoester), is a process-related impurity of the mTOR inhibitor antineoplastic agent temsirolimus (Torisel) [1]. It shares the molecular formula C₅₆H₈₇NO₁₆ and molecular weight 1030.3 g/mol with the parent API, differing only in the regioisomeric position of the esterification on the rapamycin core [1]. As a characterized impurity reference standard, it is essential for analytical method development, method validation (AMV), quality control (QC), and regulatory submissions (ANDA/DMF) during temsirolimus drug development and manufacturing .

Why Temsirolimus Isomer C Cannot Be Substituted With Other Temsirolimus Impurities in Analytical Workflows


Temsirolimus Isomer C is not interchangeable with other temsirolimus-related substances such as rapamycin, the diester impurity, or the 7-O-desmethyl impurity. Each impurity exhibits a distinct normal-phase HPLC retention time (RT) under validated conditions: rapamycin at 12.29 min, temsirolimus at 21.24 min, the regioisomer (Isomer C) at 33.11 min, and the diester at 51.91 min [1]. Additionally, each impurity produces unique ESI-MS/MS fragmentation patterns and ¹H NMR chemical shifts, enabling unambiguous identification [1]. Using an incorrect or uncharacterized isomer as a reference standard would compromise peak identification, system suitability, and quantitative accuracy in release and stability testing for temsirolimus API and finished drug products [1][2].

Quantitative Differentiation Evidence for Temsirolimus Isomer C Against Closest Analogs


Normal-Phase HPLC Retention Time Differentiation of Temsirolimus Isomer C from API and Co-occurring Impurities

Under normal-phase HPLC conditions (YMC Pack SIL, 250 × 4.6 mm, 5 µm; n-hexane/ethanol/trifluoroacetic acid 90:10:0.01; 35°C column temperature; 280 nm PDA detection), Temsirolimus Isomer C (TS Regio isomer) elutes with a retention time of 33.11 min. This is clearly resolved from the parent drug temsirolimus (21.24 min), the starting material rapamycin (12.29 min), and the diester impurity (51.91 min) [1]. The retention time difference between Isomer C and the closest eluting peak (temsirolimus) is 11.87 min, providing baseline resolution critical for accurate quantitation [1].

Pharmaceutical analysis HPLC method validation Impurity profiling

Isomer Content as a Critical Process Control Parameter in Temsirolimus Manufacturing

In the preparative HPLC purification of temsirolimus, the regioisomer (Isomer C) content is a key process control parameter. Patent data show that crude temsirolimus contains 15.92–16.48% isomer (area normalization), which after normal-phase chromatographic purification is reduced to 11.65–13.47% in semi-finished product, and further reduced in the final high-purity API [1]. This demonstrates that Isomer C is the predominant process impurity requiring dedicated analytical monitoring.

Process chemistry Impurity control API manufacturing

ESI-MS/MS Fragment Ion Pattern Differentiation of Temsirolimus Isomer C from API and Diester Impurity

Although Temsirolimus Isomer C shares the same molecular ion (m/z 1030) as temsirolimus, its ESI-MS/MS fragmentation pathway produces distinct fragment ions that differ from both temsirolimus and the diester impurity (m/z 1146). The ¹H NMR spectrum of the regioisomer displays a characteristic hydroxyl proton signal at 3.59 ppm that is absent in temsirolimus, confirming the different esterification position [1]. These spectroscopic differences enable unambiguous identification even when chromatographic resolution is challenging.

Mass spectrometry Impurity characterization Structural elucidation

Regulatory Utility as a Traceable Reference Standard for USP/EP Compliance in ANDA Submissions

Temsirolimus Isomer C is supplied as a fully characterized reference standard with a comprehensive Certificate of Analysis (COA) and analytical data compliant with regulatory guidelines . The standard is suitable for traceability against pharmacopeial standards (USP or EP) . In contrast, generic 'temsirolimus impurity' standards from non-specialized suppliers may lack the full characterization data package (ESI-MS/MS, ¹H NMR, FT-IR, HPLC purity) required for regulatory submissions [1].

Regulatory compliance Reference standards ANDA submission

Specific Application Scenarios for Temsirolimus Isomer C Based on Quantitative Differentiation Evidence


HPLC System Suitability and Peak Identification in Temsirolimus API Release Testing

Use Temsirolimus Isomer C as a system suitability standard to confirm chromatographic resolution between the API (RT 21.24 min) and the regioisomer impurity (RT 33.11 min) under normal-phase HPLC conditions [1]. The 11.87 min retention time difference allows robust integration and quantitation, ensuring that the temsirolimus peak purity meets acceptance criteria. This is critical for QC laboratories performing USP/EP-compliant release testing for ANDA submissions [1].

Process Development and Purification Monitoring During Temsirolimus Manufacturing

Employ Isomer C as a quantitative marker to track the reduction of the major process impurity during preparative chromatographic purification. As demonstrated in patent CN104086564A, the regioisomer content decreases from ~16% in crude product to ~11–13% after normal-phase purification [2]. Using an authenticated Isomer C standard enables accurate mass balance calculations and optimization of purification parameters to meet final API purity specifications [2].

LC-MS Peak Purity Verification to Rule Out Isobaric Co-elution

Spike temsirolimus test samples with Isomer C reference standard to verify that the API chromatographic peak is free from co-eluting regioisomer. Since both compounds share m/z 1030, UV-based peak purity assessment alone may be insufficient. LC-MS with MS/MS fragmentation pattern comparison, using the Isomer C standard as a reference, confirms the absence of isobaric interference and supports the specificity component of method validation [1].

Stability-Indicating Method Validation for Temsirolimus Drug Product

Include Temsirolimus Isomer C in forced degradation studies to establish whether the regioisomer is a degradation product or exclusively a process impurity. The characterized spectroscopic data (¹H NMR, FT-IR, ESI-MS/MS) allow definitive identification of any Isomer C formed under stress conditions (heat, light, oxidation), enabling proper labeling of degradation pathways in the regulatory stability section of the ANDA [1].

Quote Request

Request a Quote for Temsirolimus Isomer C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.